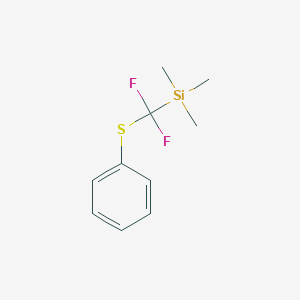
(Difluoro(phenylthio)methyl)trimethylsilane
概要
説明
Synthesis Analysis
The synthesis of (Difluoro(phenylthio)methyl)trimethylsilane involves the fluoride-induced nucleophilic addition to the carbonyl group of Weinreb amides, leading to difluoro(phenylsulfanyl)methyl ketones. These ketones can be further converted into difluoromethyl ketones through selective reductive cleavage of the phenylsulfanyl group. This process highlights the compound's utility in incorporating difluoromethyl groups into organic molecules, offering a pathway to diversify molecular scaffolds with fluorinated functionalities (Phetcharawetch et al., 2017).
Molecular Structure Analysis
The molecular structure of (Difluoro(phenylthio)methyl)trimethylsilane and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide detailed insights into the compound's electronic and steric properties, which are crucial for understanding its reactivity and stability. The electronic effects of the difluoromethyl and phenylthio groups significantly influence the compound's chemical behavior, making it a valuable tool in synthetic chemistry.
Chemical Reactions and Properties
(Difluoro(phenylthio)methyl)trimethylsilane participates in electrophilic difluoro(phenylthio)methylation reactions, showcasing its reactivity towards various nucleophiles. This reactivity pattern is attributed to the unique properties of the difluoromethyl group, which acts as a nucleophilic difluoromethylating agent, allowing for the introduction of the difluoro(phenylthio)methyl group into carbonyl compounds with good yields. The versatility of this reagent in chemical transformations underscores its importance in the synthesis of fluorinated organic compounds (Betterley et al., 2013).
Physical Properties Analysis
The physical properties of (Difluoro(phenylthio)methyl)trimethylsilane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various synthetic applications. Understanding the physical characteristics helps in optimizing reaction conditions and solvent choices, facilitating the efficient use of this compound in chemical synthesis.
Chemical Properties Analysis
The chemical properties of (Difluoro(phenylthio)methyl)trimethylsilane, including its stability, reactivity, and selectivity in various chemical reactions, are critical for its application in organic synthesis. Its ability to act as a nucleophilic difluoromethylating agent opens up new avenues for the synthesis of difluorinated compounds. Moreover, its reactivity towards different functional groups allows for the selective introduction of fluorinated motifs into complex molecules, highlighting its utility in the development of fluorine-containing pharmaceuticals and agrochemicals.
For more in-depth insights into the synthesis, properties, and applications of (Difluoro(phenylthio)methyl)trimethylsilane, the following references provide valuable information:
科学的研究の応用
Nucleophilic Difluoromethylation of Carbonyl Compounds [Difluoro(phenylsulfanyl)methyl]trimethylsilane undergoes fluoride-induced nucleophilic addition to carbonyl groups of Weinreb amides, leading to the formation of difluoro(phenylsulfanyl)methyl ketones. These can be further transformed into difluoromethyl ketones through selective reductive cleavage of the phenylsulfanyl group. This process highlights its use in the synthesis of difluoromethyl ketones, which are important in various chemical transformations (Jongkonporn Phetcharawetch et al., 2017).
Formation of Difluoromethyl Alcohols In another study, the facile and efficient nucleophilic (phenylthio)difluoromethylation of alkyl halides was achieved using (Difluoro(phenylthio)methyl)trimethylsilane. The PhSCF2-containing products from this reaction can be readily transformed into CF2H-containing compounds via a free-radical desulfurization method, demonstrating its versatility in organic synthesis (Ya Li & Jinbo Hu, 2008).
Synthesis of Difluoromethyl Alcohols A different approach involves the synthesis and transformation of [difluoro(phenylseleno)methyl]-trimethylsilane, a related compound, which is used as a nucleophilic difluoromethylating reagent. It incorporates the difluoro(phenylseleno)methyl group into carbonyl compounds, subsequently converting the resulting alcohols into difluoromethyl alcohols (Ying-Ying Qin et al., 2005).
Silicon-Based Reagents for Difluoromethylation The compound's broader context is in the development of silicon-based reagents for difluoromethylation and difluoromethylenation reactions. These reagents, including [difluoro(phenylthio)methyl]trimethylsilane, are pivotal in synthesizing compounds containing difluoromethylene groups, which are valuable in pharmaceuticals, materials, and agrochemicals (Sankarganesh Krishnamoorthy & G. Prakash, 2017).
Electrophilic Difluoro(phenylthio)methylation Electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane demonstrates the compound's utility in generating and studying the reactivity of the difluoro(phenylthio)methylium cation, which is crucial for understanding its stability and reactivity in various chemical contexts (Nolan M. Betterley et al., 2013).
将来の方向性
Future developments in the field of difluoromethylation should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation . In comparison to asymmetric trifluoromethylation, the field of stereoselective difluoromethylation remains underdeveloped .
特性
IUPAC Name |
[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLERGMVGBYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Difluoro(phenylthio)methyl)trimethylsilane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

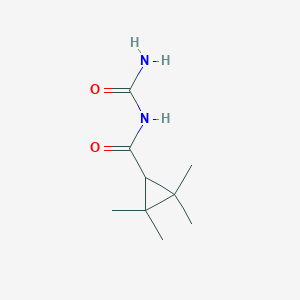

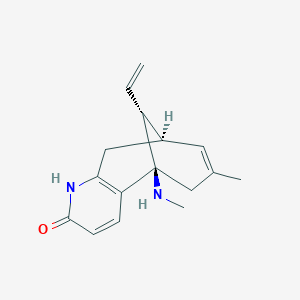

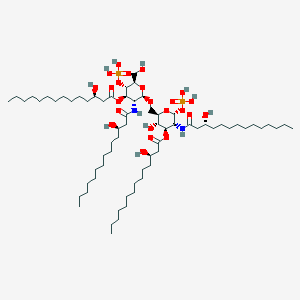

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
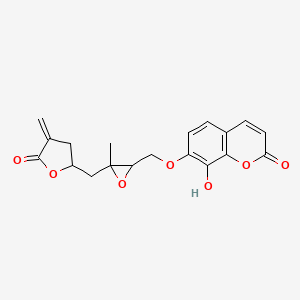
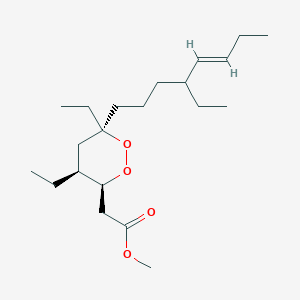
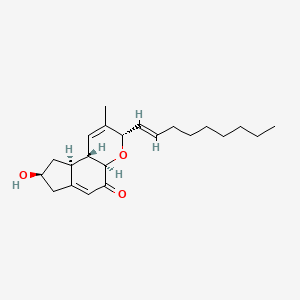
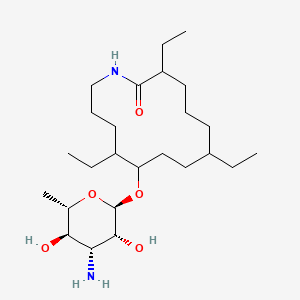
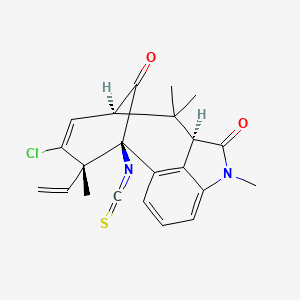
![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)